4,6-dibromo-1H-indole-3-carbaldehyde
Overview
Description
4,6-Dibromo-1H-indole-3-carbaldehyde is a brominated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
Target of Action
4,6-Dibromo-1H-indole-3-carbaldehyde is a derivative of the indole family, which are known to be precursors for the synthesis of biologically active structures Indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that lead to various biological effects . For instance, indole-3-carbaldehyde stimulates the production of interleukin-22, which facilitates mucosal reactivity .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology and are involved in the treatment of various disorders in the human body .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-1H-indole-3-carbaldehyde typically involves the bromination of 1H-indole-3-carbaldehyde. The process generally includes the following steps:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: 4,6-dibromo-1H-indole-3-carboxylic acid.
Reduction Products: 4,6-dibromo-1H-indole-3-methanol.
Scientific Research Applications
4,6-Dibromo-1H-indole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4-Bromo-1H-indole-3-carbaldehyde: Contains only one bromine atom, leading to different reactivity and applications.
6-Bromo-1H-indole-3-carbaldehyde: Similar to 4,6-dibromo-1H-indole-3-carbaldehyde but with only one bromine atom.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .
Properties
IUPAC Name |
4,6-dibromo-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSICAIDSPWKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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